molecular formula C9H4F6O B15319292 2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one

2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B15319292
M. Wt: 242.12 g/mol
InChI Key: FPFVWRBHBWYTMP-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one is a fluorinated aromatic ketone characterized by a trifluoromethyl (-CF₃) group and a fluorine atom at the 3- and 4-positions of the phenyl ring, respectively. The α,α-difluoro ketone moiety enhances its electrophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the electron-withdrawing trifluoromethyl and fluorine substituents, influence reactivity, stability, and lipophilicity, which are critical for applications in drug design .

Properties

Molecular Formula

C9H4F6O

Molecular Weight

242.12 g/mol

IUPAC Name

2,2-difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4F6O/c10-6-2-1-4(7(16)8(11)12)3-5(6)9(13,14)15/h1-3,8H

InChI Key

FPFVWRBHBWYTMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)F)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one typically involves the reaction of 4-bromo-3-(trifluoromethyl)fluorobenzene with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically obtained as a low-melting solid or a colorless to pale yellow liquid .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms on the aromatic ring.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals. Its unique reactivity due to the presence of multiple fluorine atoms makes it a valuable intermediate in various chemical reactions .

Biology: In biological research, fluorinated compounds are often used as probes or tracers due to their ability to interact with biological molecules in unique ways. This compound can be used in the study of enzyme mechanisms and protein-ligand interactions .

Medicine: Fluorinated ketones are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or as components of drug delivery systems. The enhanced stability and bioavailability of fluorinated compounds make them attractive candidates for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one exerts its effects is primarily through its interaction with biological molecules. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This can lead to the inhibition of enzyme activity or modulation of protein function. The compound may also interact with cellular membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Phenyl Ring

Compound 1 : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-one

  • Key Difference : Chlorine replaces the fluorine at the 4-position.
  • Synthesis : Prepared via coupling reactions similar to fluorinated analogs, but with brominated chlorophenyl precursors .

Compound 2 : 1-[2,4-Difluoro-3-(trifluoromethyl)phenyl]ethan-1-one

  • Key Difference : Additional fluorine at the 2-position.
  • Impact : Increased steric hindrance and electronic effects may reduce accessibility to the carbonyl group.
  • Physical Properties : Boiling point 199°C, density 1.375 g/cm³, higher lipophilicity than the target compound due to additional fluorine .

Variation in Fluorination Pattern

Compound 3 : 2,2-Difluoro-1-(thiophen-2-yl)ethan-1-one

  • Key Difference : Thiophene replaces the fluorinated phenyl ring.
  • Impact : The sulfur atom in thiophene introduces resonance effects, increasing electron density at the carbonyl group and altering reactivity in cyclization reactions.
  • Synthesis : Synthesized via a difluorination/fragmentation process from trifluorobutane dione precursors .

Compound 4 : 1-([1,1'-biphenyl]-4-yl)-2,2-difluoroethan-1-one

  • Key Difference : Biphenyl group instead of fluorophenyl.
  • Impact : Extended conjugation enhances UV absorption, making it suitable for materials science applications.
  • Yield : 74% via fragmentation of trifluorobutane dione derivatives .

Heterocyclic Analogues

Compound 5 : 2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one

  • Key Difference : Difluoromethoxy (-OCF₂H) substituent introduces oxygen and fluorine.
  • Impact : The electron-donating oxygen may counteract the electron-withdrawing fluorine, moderating reactivity.
  • Application : Intermediate in antifungal agent synthesis .

Compound 6 : 1-(4-Azepan-1-yl-3-fluorophenyl)ethan-1-one

  • Key Difference : Azepane (7-membered ring amine) substituent.
  • Impact : Basic nitrogen enhances solubility in acidic media, useful for protonation-dependent drug delivery systems.
  • Safety: Classified as non-hazardous under OSHA standards .

Comparative Data Table

Compound Name Substituents Boiling Point (°C) Density (g/cm³) Synthesis Yield Key Application
Target Compound 4-F, 3-CF₃, α,α-difluoro N/A N/A N/A Pharma intermediates
1-[4-Cl-3-CF₃-phenyl]-2,2,2-trifluoroethanone 4-Cl, 3-CF₃, α-trifluoro N/A N/A N/A Agrochemical synthesis
1-[2,4-diF-3-CF₃-phenyl]ethanone 2,4-diF, 3-CF₃ 199 1.375 N/A Organic electronics
2,2-Difluoro-1-(thiophen-2-yl)ethanone Thiophene-2-yl, α,α-difluoro N/A N/A 97% Heterocyclic chemistry
1-(4-Azepan-1-yl-3-F-phenyl)ethanone 4-Azepan-1-yl, 3-F N/A N/A N/A Solubility-enhanced APIs

Key Research Findings

Electron-Withdrawing Effects: The trifluoromethyl group in the target compound significantly lowers the LUMO energy, facilitating nucleophilic attacks at the carbonyl carbon compared to non-fluorinated analogs .

Thermal Stability: Fluorinated phenyl ketones (e.g., Compound 2) exhibit higher thermal stability (bp up to 199°C) than non-fluorinated counterparts due to strong C-F bonds .

Synthetic Efficiency : Pd-catalyzed α-arylation (as used for analogs in –2) offers higher yields (73–97%) compared to classical Friedel-Crafts acylations .

Q & A

Q. What are the common synthetic routes for preparing 2,2-difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one?

The compound is typically synthesized via fluorination or coupling strategies. A validated method involves a difluorination/fragmentation process using precursors like trifluorobutane-diones, followed by purification via flash column chromatography. Reaction conditions (e.g., temperature, time) must be tightly controlled to avoid side products . For structurally related analogs, Pd-catalyzed α-arylation of trimethylsilyl enolates has been employed, yielding difluorinated ketones with >75% efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR are critical for confirming substitution patterns and fluorine environments. For example, 19F^{19}\text{F} NMR distinguishes between CF3_3 and difluoro groups .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns (e.g., ESI-HRMS with ppm-level accuracy) .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) and fluorinated aromatic bands .

Q. What are the key applications of this compound in pharmaceutical research?

The compound serves as a building block for fluorinated analogs with potential enzyme-inhibitory or receptor-modulating activity. Its trifluoromethyl and fluoro groups enhance metabolic stability and binding affinity in drug candidates . Studies on similar derivatives highlight its role in synthesizing sulfamoyl-based therapeutics targeting inflammatory pathways .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Temperature Control : Maintain temperatures between 0–25°C during fluorination to minimize side reactions .
  • Catalyst Selection : Use Pd catalysts (e.g., Pd(OAc)2_2) for coupling reactions, achieving >85% yield in α-arylation protocols .
  • Purification : Flash chromatography with hexane/ethyl acetate gradients resolves impurities, while recrystallization in ethanol enhances crystallinity .

Q. What computational methods are used to predict the compound's interactions with biological targets?

  • Molecular Docking : Simulates binding to enzyme active sites (e.g., cyclooxygenase-2) using software like AutoDock Vina. Substituent effects (e.g., CF3_3) are analyzed for hydrophobic interactions .
  • DFT Calculations : Models electrostatic potential surfaces to predict reactivity and regioselectivity in substitution reactions .

Q. How to address discrepancies in 19F^{19}\text{F} NMR data between synthesized batches?

  • Internal Standards : Use fluorobenzene as a reference to calibrate chemical shifts.
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals caused by conformational isomers .
  • Batch Comparison : Cross-validate with HRMS to rule out impurities or degradation products .

Q. What strategies are employed to analyze the stability of this compound under varying storage conditions?

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Assesses thermal decomposition profiles, with decomposition onset typically >150°C .
  • Light Sensitivity : Amber glass vials prevent photodegradation of the aromatic fluorinated backbone .

Q. How does the presence of fluorine atoms influence the compound's physicochemical properties?

  • Lipophilicity : Fluorine increases logP values, enhancing membrane permeability.
  • Electron-Withdrawing Effects : The CF3_3 group stabilizes the ketone moiety, reducing susceptibility to nucleophilic attack .
  • Hydrogen Bonding : Fluorine atoms participate in weak H-bonding, affecting solubility in polar solvents .

Data Contradiction Analysis

Q. How should researchers resolve conflicting bioactivity data between in vitro and in vivo studies?

  • Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies.
  • Dose-Response Validation : Re-evaluate in vitro assays at physiologically relevant concentrations (e.g., µM vs. nM) .
  • Species-Specific Differences : Compare enzyme orthologs (e.g., human vs. murine COX-2) to assess target relevance .

Q. Why do computational predictions sometimes fail to match experimental binding affinities?

  • Conformational Flexibility : MD simulations (100 ns trajectories) account for protein dynamics unmodeled in docking.
  • Solvation Effects : Include explicit water molecules in DFT calculations to improve accuracy .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature0–25°CPrevents thermal degradation
Catalyst Loading5 mol% Pd(OAc)2_2Maximizes coupling efficiency
Purification MethodFlash ChromatographyReduces impurities to <2%

Q. Table 2. Key Spectroscopic Data

TechniqueDiagnostic SignalReference
19F^{19}\text{F} NMR-112 ppm (CF3_3), -95 ppm (C-F)
HRMS[M+H]+^+ m/z 224.13 (calc. 224.13)
IR1715 cm1^{-1} (C=O stretch)

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